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Compound of Interest

Compound Name: Budesonide impurity C

Cat. No.: B590200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of

Budesonide Impurity C in the quality control of budesonide active pharmaceutical ingredients

(API) and finished drug products. Detailed protocols for its use as a reference standard in

analytical testing are also provided.

Introduction to Budesonide Impurity C
Budesonide Impurity C is a known process-related impurity of Budesonide, a potent

glucocorticosteroid used in the treatment of asthma and other inflammatory diseases.[1] Its

chemical name is 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-

homoandrosta-1,4-diene-3,17a-dione. As a process impurity, it can arise during the synthesis of

the Budesonide drug substance.[1] The control of this and other impurities is critical to ensure

the safety and efficacy of the final pharmaceutical product, as mandated by regulatory bodies

such as the FDA and EMA, following ICH guidelines.[2][3]

Certified reference material for Budesonide Impurity C is commercially available from various

suppliers and is essential for the accurate identification and quantification of this impurity in

Budesonide samples.[3][4][5]
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The primary application of Budesonide Impurity C in pharmaceutical quality control is as a

reference standard for:

Peak Identification: In chromatographic analysis, the retention time of a peak in the sample

chromatogram is compared with that of the certified Budesonide Impurity C reference

standard to confirm the impurity's presence.

Method Development and Validation: It is used to develop and validate analytical methods,

such as High-Performance Liquid Chromatography (HPLC), to ensure they are specific,

accurate, precise, and linear for the quantification of this impurity.[6][7]

Routine Quality Control Testing: Used in the routine analysis of Budesonide API and drug

products to ensure that the level of Impurity C does not exceed the specified acceptance

criteria.

Stability Studies: Included in stability testing protocols to monitor for any increase in its

concentration over time, which could indicate degradation of the drug substance.[7]

Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common

technique for the analysis of Budesonide and its impurities.[8] Stability-indicating methods are

crucial for separating the main components from any potential degradation products and

process-related impurities, including Impurity C.[7][8]

While specific methods may vary, a typical stability-indicating RP-HPLC method for Budesonide

and its impurities would involve the following:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b590200?utm_src=pdf-body
https://www.benchchem.com/product/b590200?utm_src=pdf-body
https://www.researchgate.net/publication/318082587_Analytical_Development_and_Validation_of_a_Stability-Indicating_Method_for_the_Estimation_of_Impurities_in_Budesonide_Respules_Formulation
https://www.sierrajournals.com/index.php/IJAPSR/article/view/993
https://www.sierrajournals.com/index.php/IJAPSR/article/view/993
https://ijrpr.com/uploads/V6ISSUE7/IJRPR50302.pdf
https://www.sierrajournals.com/index.php/IJAPSR/article/view/993
https://ijrpr.com/uploads/V6ISSUE7/IJRPR50302.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Typical Conditions

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase

A mixture of an aqueous buffer (e.g., phosphate

buffer pH 3.2) and an organic solvent (e.g.,

acetonitrile) in a gradient or isocratic elution.[9]

Flow Rate 1.0 - 1.5 mL/min[9]

Detection UV at approximately 240-254 nm[9]

Injection Volume 10 - 20 µL

Column Temperature Ambient or controlled (e.g., 25-30 °C)

The following table summarizes typical validation parameters for an HPLC method for the

analysis of Budesonide and its impurities, as established by ICH guidelines.[7]

Validation Parameter Typical Acceptance Criteria/Results

Specificity
The method is able to resolve Budesonide from

its impurities and degradation products.

Linearity (r²)

≥ 0.999 for a range covering the reporting

threshold to the specification limit of the

impurity.[2][10]

Limit of Detection (LOD) Typically in the range of 0.01 - 0.2 µg/mL.[7][11]

Limit of Quantification (LOQ) Typically in the range of 0.05 - 0.6 µg/mL.[7][11]

Accuracy (% Recovery) Typically between 98% and 102%.[2]

Precision (% RSD)
≤ 2.0% for repeatability and intermediate

precision.[2]

Robustness
No significant changes in results with small,

deliberate variations in method parameters.
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Objective: To prepare solutions for the identification and quantification of Budesonide Impurity
C in a Budesonide drug substance.

Materials:

Budesonide Impurity C Certified Reference Standard (CRS)

Budesonide API sample

HPLC grade acetonitrile

HPLC grade water

Phosphate buffer (pH 3.2)

Volumetric flasks

Pipettes

Syringe filters (0.45 µm)

Procedure:

Diluent Preparation: Prepare a suitable diluent, for example, a mixture of acetonitrile and

water (e.g., 50:50 v/v).

Standard Stock Solution Preparation (Impurity C): a. Accurately weigh about 5 mg of

Budesonide Impurity C CRS into a 50 mL volumetric flask. b. Dissolve and dilute to volume

with the diluent to obtain a concentration of approximately 100 µg/mL.

Standard Solution Preparation: a. Pipette 1.0 mL of the Standard Stock Solution into a 100

mL volumetric flask. b. Dilute to volume with the diluent to obtain a final concentration of

approximately 1.0 µg/mL.

Sample Solution Preparation: a. Accurately weigh about 25 mg of the Budesonide API

sample into a 25 mL volumetric flask. b. Dissolve and dilute to volume with the diluent to

obtain a concentration of approximately 1000 µg/mL.
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Filtration: Filter the Standard Solution and Sample Solution through a 0.45 µm syringe filter

before injection into the HPLC system.

Objective: To perform HPLC analysis for the determination of Budesonide Impurity C.

Procedure:

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable

baseline is achieved.

System Suitability: a. Inject the diluent (blank) to ensure no interfering peaks are present. b.

Inject the Standard Solution multiple times (e.g., n=6) to check for system suitability

parameters such as peak area repeatability (%RSD ≤ 2.0%), theoretical plates, and tailing

factor.

Analysis: a. Inject the prepared Sample Solution into the HPLC system. b. Record the

chromatogram and integrate the peaks.

Peak Identification: Identify the peak corresponding to Budesonide Impurity C in the

sample chromatogram by comparing its retention time with that of the peak in the standard

chromatogram.

Quantification: Calculate the amount of Budesonide Impurity C in the sample using the

following formula:

% Impurity C = (Area of Impurity C in Sample / Area of Impurity C in Standard) x

(Concentration of Standard / Concentration of Sample) x 100
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Caption: Workflow for the Quantification of Budesonide Impurity C.
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Caption: Role of Impurity C Standard in Quality Control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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